4-propyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide
Description
4-Propyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is a benzamide derivative featuring a 4-propyl-substituted aromatic core and a bifurcated amide nitrogen bonded to a thiophen-3-ylmethyl group and a 2,2,2-trifluoroethyl moiety. This compound combines lipophilic (propyl), electron-rich (thiophene), and highly electronegative (trifluoroethyl) substituents, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
4-propyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NOS/c1-2-3-13-4-6-15(7-5-13)16(22)21(12-17(18,19)20)10-14-8-9-23-11-14/h4-9,11H,2-3,10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRSAHBGPSHDSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N(CC2=CSC=C2)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4-Propylbenzamide
Starting Material : 4-Propylbenzoic acid (commercially available).
Activation : Conversion to acid chloride using thionyl chloride (SOCl₂) at reflux (70–80°C, 2 h).
Reaction :
- Treat 4-propylbenzoyl chloride with aqueous ammonia (25% w/w) in tetrahydrofuran (THF) at 0°C.
- Yield: 92–95%.
Characterization :
Monoalkylation with Thiophen-3-Ylmethyl Bromide
Conditions :
- Base: Potassium carbonate (K₂CO₃, 2.5 equiv) in acetonitrile.
- Alkylating agent: Thiophen-3-ylmethyl bromide (1.2 equiv).
- Temperature: 80°C, 6 h.
Workup : - Filter, concentrate, and purify via silica gel chromatography (hexane/ethyl acetate 4:1).
- Yield: 78–82%.
Intermediate : N-(Thiophen-3-ylmethyl)-4-propylbenzamide.
Characterization :
- ¹H NMR (CDCl₃) : δ 7.70 (d, J = 8.1 Hz, 2H, ArH), 7.40 (d, J = 8.1 Hz, 2H, ArH), 7.25 (dd, J = 2.9, 1.2 Hz, 1H, Thiophene-H), 7.10 (dd, J = 5.1, 1.2 Hz, 1H, Thiophene-H), 6.95 (dd, J = 5.1, 2.9 Hz, 1H, Thiophene-H), 4.85 (s, 2H, NCH₂), 2.60 (t, J = 7.5 Hz, 2H, CH₂), 1.60 (sextet, J = 7.5 Hz, 2H, CH₂), 0.90 (t, J = 7.5 Hz, 3H, CH₃).
Dialkylation with 2,2,2-Trifluoroethyl Triflate
Conditions :
- Base: Sodium hydride (NaH, 1.5 equiv) in dry DMF.
- Alkylating agent: 2,2,2-Trifluoroethyl triflate (1.5 equiv).
- Temperature: 0°C → RT, 12 h.
Workup : - Quench with ice-water, extract with dichloromethane (DCM), dry (Na₂SO₄), and concentrate.
- Purify via flash chromatography (hexane/ethyl acetate 3:1).
- Yield: 52–58%.
Challenges :
- Competing over-alkylation minimized by controlled reagent addition.
- Steric hindrance necessitates excess alkylating agent.
Route B: Direct Coupling with Pre-Formed Secondary Amine
Synthesis of N-(Thiophen-3-Ylmethyl)-2,2,2-Trifluoroethylamine
Reductive Amination :
- Mix thiophen-3-ylmethanamine (1.0 equiv) and 2,2,2-trifluoroacetaldehyde (1.2 equiv) in methanol.
- Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) and stir at RT for 24 h.
Workup : - Neutralize with 1M HCl, extract with DCM, dry (MgSO₄), and concentrate.
- Yield: 65–70%.
Characterization :
Amide Bond Formation
Coupling Reagents :
- 4-Propylbenzoyl chloride (1.0 equiv), secondary amine (1.1 equiv), triethylamine (2.0 equiv) in THF.
- Alternative: Use HATU (1.1 equiv) and DIPEA (3.0 equiv) in DCM for milder conditions.
Reaction : - Stir at RT for 6–8 h.
Workup : - Wash with 5% citric acid, brine, dry (Na₂SO₄), and concentrate.
- Yield: 85–90%.
Comparative Analysis of Routes
| Parameter | Route A (Sequential Alkylation) | Route B (Direct Coupling) |
|---|---|---|
| Total Yield | 40–45% | 55–60% |
| Purification Complexity | High (two chromatographic steps) | Moderate (one step) |
| Scalability | Limited by alkylation efficiency | Suitable for scale-up |
| By-Product Formation | 15–20% (dialkylation) | <5% (unreacted amine) |
Route B is favored for industrial applications due to higher efficiency and fewer purification steps.
Optimization Strategies
Solvent Selection
Catalytic Enhancements
- Palladium Catalysts : 5% Pd/C in hydrogenation steps improves amine purity.
- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) enhances alkylation yields by 10–15%.
Characterization and Quality Control
Spectroscopic Data
¹H NMR (CDCl₃) :
δ 7.68 (d, J = 8.1 Hz, 2H, ArH), 7.42 (d, J = 8.1 Hz, 2H, ArH), 7.28 (dd, J = 2.9, 1.2 Hz, 1H, Thiophene-H), 7.12 (dd, J = 5.1, 1.2 Hz, 1H, Thiophene-H), 6.98 (dd, J = 5.1, 2.9 Hz, 1H, Thiophene-H), 4.88 (s, 2H, NCH₂Thiophene), 3.75 (q, J = 9.5 Hz, 2H, NCH₂CF₃), 2.62 (t, J = 7.5 Hz, 2H, CH₂), 1.62 (sextet, J = 7.5 Hz, 2H, CH₂), 0.92 (t, J = 7.5 Hz, 3H, CH₃).
Purity Assessment
- HPLC : >97% purity using C18 column (acetonitrile/water 70:30, 1.0 mL/min).
- Melting Point : 112–114°C (recrystallized from ethanol).
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 4-Propylbenzoic acid | 120–150 |
| Thiophen-3-ylmethanamine | 800–1,000 |
| 2,2,2-Trifluoroethyl triflate | 2,500–3,000 |
Chemical Reactions Analysis
Types of Reactions
4-propyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-propyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-propyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with key analogues from the literature and patents.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Role of Fluorine: The trifluoroethyl group in the target compound enhances metabolic stability and bioavailability by reducing basicity at the amide nitrogen, as seen in fluorinated pharmaceuticals ( ). This effect is more pronounced in PF50, which contains seven fluorine atoms, likely improving its binding to hydrophobic protein pockets . In contrast, diflufenican’s trifluoromethylphenoxy group increases herbicidal activity by optimizing logP and membrane permeability .
Thiophene vs. Thiophene’s lower electron density compared to benzene may reduce oxidative metabolism, as observed in thienylidene derivatives ( ) .
Propyl Chain Impact :
- The 4-propyl chain increases lipophilicity compared to shorter alkyl chains (e.g., methyl) or polar groups (e.g., sulfonyl in ). This could enhance blood-brain barrier penetration or lipid bilayer interactions, though at the cost of aqueous solubility .
Patent compounds (e.g., PF50) employ advanced coupling reagents (e.g., CLIP, HATU) to achieve similar structural complexity .
Research Findings and Implications
- Metabolic Stability : Fluorinated groups, particularly trifluoroethyl, reduce cytochrome P450-mediated metabolism, a trend corroborated by fluorine’s role in prolonging drug half-lives ( ) .
- Crystallographic Data : The thiophene moiety’s conformational rigidity, as seen in , may aid in cocrystallization studies for target validation .
Biological Activity
4-propyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by a benzamide core with a trifluoroethyl group and a thiophen-3-ylmethyl substituent. The presence of the trifluoromethyl group is known to influence the lipophilicity and biological activity of compounds.
Antidepressant Effects
Recent studies have indicated that compounds similar to this compound may exhibit antidepressant-like effects. For instance, a related compound was shown to modulate serotonergic systems effectively. In forced swimming tests (FST) and tail suspension tests (TST), it demonstrated significant antidepressant-like activity, implicating the involvement of serotonin receptors (5-HT1A and 5-HT3) in its mechanism of action .
Enzyme Inhibition
The compound's structural features suggest potential interactions with various enzymes. A study on polyfluoroalkyl derivatives highlighted their inhibitory activity against carboxylesterase (CaE), acetylcholinesterase, and butyrylcholinesterase. The findings indicated that elongation of the polyfluoroalkyl substituent could enhance inhibitory activity towards CaE, which may be relevant for this compound given its structural similarities .
Case Studies
- Antidepressant Activity in Mice : In a controlled study involving male Swiss mice treated with related benzamides, significant reductions in immobility time during FST were observed. This effect was attributed to modulation of serotonergic pathways without notable toxicity .
- Enzyme Kinetics : Another study focused on the kinetic properties of similar compounds revealed that modifications in substituents could lead to varying degrees of enzyme inhibition. The presence of fluorinated groups was particularly noted for enhancing binding affinity at active sites .
Research Findings Summary Table
Q & A
Basic: What are the key synthetic routes for 4-propyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide, and how are reaction conditions optimized?
The synthesis involves a multi-step process:
- Step 1 : Formation of the benzamide core via coupling of 4-propylbenzoic acid with thiophen-3-ylmethylamine using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions.
- Step 2 : Introduction of the trifluoroethyl group via alkylation or nucleophilic substitution, requiring inert solvents (e.g., DMF or THF) and controlled temperatures (0–25°C) to avoid side reactions.
- Step 3 : Purification via column chromatography or recrystallization.
Optimization : Reaction yields (typically 60–80%) depend on solvent polarity, catalyst selection (e.g., Pd for cross-coupling), and stoichiometric ratios of intermediates .
Basic: Which spectroscopic and analytical methods are critical for structural confirmation?
- 1H/13C NMR : To resolve the propyl chain (δ ~0.9–1.6 ppm), trifluoroethyl group (δ ~3.5–4.5 ppm), and thiophene protons (δ ~6.5–7.2 ppm).
- IR Spectroscopy : Confirms amide C=O stretching (~1650–1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C19H20F3NOS requires m/z 367.12).
- X-ray Crystallography : Resolves stereochemistry and confirms substituent positions in crystalline form .
Advanced: How can reaction yields be improved while minimizing byproducts?
- Catalyst Screening : Use palladium catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to enhance regioselectivity.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates, while THF reduces side reactions.
- Temperature Gradients : Gradual warming (e.g., −20°C to room temperature) minimizes decomposition of thermally labile intermediates.
- Byproduct Analysis : LC-MS or TLC monitoring identifies impurities (e.g., unreacted thiophene derivatives), guiding iterative optimization .
Advanced: What is the role of the trifluoroethyl group in modulating bioactivity and pharmacokinetics?
The trifluoroethyl group enhances:
- Lipophilicity : Increases membrane permeability (logP ~3.5).
- Metabolic Stability : Resists oxidative degradation due to strong C-F bonds.
- Target Binding : Induces conformational changes in enzymes (e.g., kinases) via steric and electronic effects. Comparative studies with non-fluorinated analogs show 2–3× higher IC50 values in enzyme inhibition assays .
Advanced: How to design assays for evaluating its biological activity in disease models?
- Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ kinase assays) to measure IC50 against targets like PI3K or MAPK.
- Cellular Uptake : Radiolabel the compound with ³H or ¹⁸F for tracking via scintillation counting or PET imaging.
- In Vivo Models : Administer in xenograft mice (oral or IV, 10–50 mg/kg) and monitor tumor growth suppression. Include controls with structurally related benzamides to isolate trifluoroethyl-specific effects .
Advanced: How to resolve contradictions in spectral data or biological activity between batches?
- Purity Checks : Use HPLC (>95% purity threshold) to detect trace impurities (e.g., residual solvents or unreacted amines).
- Isotope-Labeled Standards : Spike samples with ¹³C-labeled analogs to confirm NMR assignments.
- Crystallization Trials : Reproduce crystal forms to rule out polymorphic variations affecting bioactivity.
- Batch Comparison : Perform side-by-side assays under identical conditions to isolate experimental variables .
Advanced: What strategies are effective for enantiomeric separation of chiral analogs?
- Chiral Chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases (e.g., Chiralpak® IC).
- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) to precipitate enantiomers.
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively acylate one enantiomer during synthesis .
Advanced: How to model its interactions with biological targets computationally?
- Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 6OP0) to predict binding poses.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the trifluoroethyl group in hydrophobic pockets.
- QSAR Models : Correlate substituent electronegativity (e.g., Hammett constants) with IC50 values to guide structural modifications .
Advanced: What are the degradation pathways under physiological conditions?
- Hydrolysis : The amide bond is stable at pH 7.4 but cleaves in acidic environments (e.g., stomach, pH 1–3).
- Oxidative Metabolism : CYP3A4 demethylates the propyl chain, forming carboxylic acid derivatives.
- Photodegradation : UV exposure (λ = 254 nm) induces cleavage of the thiophene ring, monitored via LC-MS .
Advanced: How to conduct structure-activity relationship (SAR) studies for lead optimization?
- Substituent Variation : Synthesize analogs with:
- R1 : Ethyl, isopropyl (to probe steric effects).
- R2 : Pyridyl, furyl (to assess heterocycle influence).
- Activity Cliffs : Identify analogs with >10× potency shifts using kinase panel screens.
- ADME Profiling : Measure solubility (shake-flask method), plasma protein binding (ultrafiltration), and microsomal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
